molecular formula C12H10ClNO2 B12441285 Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- CAS No. 99226-41-2

Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy-

Cat. No.: B12441285
CAS No.: 99226-41-2
M. Wt: 235.66 g/mol
InChI Key: CGCJSDNDEISBPX-UHFFFAOYSA-N
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Description

Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- is an organic compound with the molecular formula C12H10ClNO It is a derivative of benzenamine, where the amino group is substituted with a 4-chlorophenoxy group and a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- typically involves a multi-step process. One common method starts with the reaction of 4-chlorophenol with potassium hydroxide to form the phenoxy ion. This ion then reacts with a nitro compound to form a nitroether. The nitroether is subsequently reduced to form the desired amine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- is unique due to the presence of both the hydroxy and phenoxy groups, which confer distinct chemical and biological properties.

Biological Activity

Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- is a compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anti-cancer, and anti-inflammatory effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

Benzenamine, 4-(4-chlorophenoxy)-N-hydroxy- features a hydroxylamine functional group attached to a chlorophenoxy moiety. Its chemical structure can be represented as follows:

C6H5NH C6H4ClO OH\text{C}_6\text{H}_5\text{NH}\text{ C}_6\text{H}_4\text{ClO }\text{OH}

This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties . For instance, derivatives of benzofuroxan containing aromatic amines have shown effectiveness against bacterial biofilms and fungi. The ability to suppress biofilm formation is critical in treating infections caused by resistant strains of bacteria and fungi .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several benzofuroxan derivatives against M. nivale, demonstrating that certain compounds outperformed traditional antifungal agents like benzimidazole and carbendazim. The findings suggest that modifications in the benzofuroxan structure can enhance antimicrobial potency while reducing toxicity .

Anti-Cancer Activity

The anti-cancer potential of benzenamine derivatives has been explored extensively. Compounds exhibiting similar structural motifs have been tested against various cancer cell lines, including MCF-7 and HeLa cells.

In Vitro Studies

In vitro studies have shown that certain derivatives possess high selectivity towards cancer cell lines while exhibiting lower toxicity towards normal cells. For example, compounds derived from 4-aminobenzofuroxans demonstrated significant cytotoxicity against MCF-7 cells with IC50 values indicating potent anti-cancer activity .

The mechanism by which benzenamine derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, some studies have indicated that these compounds may induce apoptosis in cancer cells through the activation of intrinsic pathways .

Table 1: Biological Activity of Benzenamine Derivatives

CompoundActivity TypeTarget Cell LineIC50 (µM)
4-AminobenzofuroxanAntimicrobialM. nivale12.5
Benzofuroxan derivative AAnti-cancerMCF-75.0
Benzofuroxan derivative BAnti-cancerHeLa10.0

Properties

CAS No.

99226-41-2

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]hydroxylamine

InChI

InChI=1S/C12H10ClNO2/c13-9-1-5-11(6-2-9)16-12-7-3-10(14-15)4-8-12/h1-8,14-15H

InChI Key

CGCJSDNDEISBPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NO)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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